![molecular formula C18H22O2 B11770026 2-[(1r,3s,5R,7S)-3-phenyladamantan-1-yl]acetic acid](/img/structure/B11770026.png)
2-[(1r,3s,5R,7S)-3-phenyladamantan-1-yl]acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(1r,3s,5R,7S)-3-phenyladamantan-1-yl]acetic acid is a complex organic compound with the molecular formula C18H22O2 It is characterized by its unique adamantane structure, which is a tricyclic hydrocarbon with a phenyl group attached to one of its carbon atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1r,3s,5R,7S)-3-phenyladamantan-1-yl]acetic acid typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of adamantane with a phenyl group, followed by the introduction of an acetic acid moiety. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often utilizing continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-[(1r,3s,5R,7S)-3-phenyladamantan-1-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The phenyl group or the acetic acid moiety can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
2-[(1r,3s,5R,7S)-3-phenyladamantan-1-yl]acetic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mecanismo De Acción
The mechanism of action of 2-[(1r,3s,5R,7S)-3-phenyladamantan-1-yl]acetic acid involves its interaction with specific molecular targets and pathways. The phenyladamantane structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of immune responses.
Comparación Con Compuestos Similares
Similar Compounds
Adamantane: The parent hydrocarbon structure, lacking the phenyl and acetic acid groups.
1-Phenyladamantane: Similar structure but without the acetic acid moiety.
Adamantane-1-carboxylic acid: Contains the acetic acid group but lacks the phenyl group.
Uniqueness
2-[(1r,3s,5R,7S)-3-phenyladamantan-1-yl]acetic acid is unique due to the combination of the adamantane core, phenyl group, and acetic acid moiety. This unique structure imparts specific chemical and biological properties that are not observed in the similar compounds listed above.
Propiedades
Fórmula molecular |
C18H22O2 |
|---|---|
Peso molecular |
270.4 g/mol |
Nombre IUPAC |
2-[(5R,7S)-3-phenyl-1-adamantyl]acetic acid |
InChI |
InChI=1S/C18H22O2/c19-16(20)11-17-7-13-6-14(8-17)10-18(9-13,12-17)15-4-2-1-3-5-15/h1-5,13-14H,6-12H2,(H,19,20)/t13-,14+,17?,18? |
Clave InChI |
HUDYINFVSMWUNU-MWABVPJASA-N |
SMILES isomérico |
C1[C@@H]2CC3(C[C@H]1CC(C2)(C3)C4=CC=CC=C4)CC(=O)O |
SMILES canónico |
C1C2CC3(CC1CC(C2)(C3)C4=CC=CC=C4)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


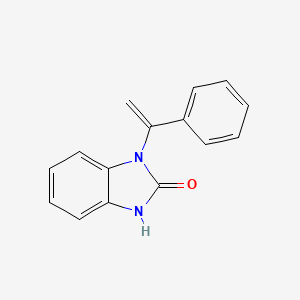
![3-Aminobenzo[d]isothiazol-5-ol](/img/structure/B11769955.png)
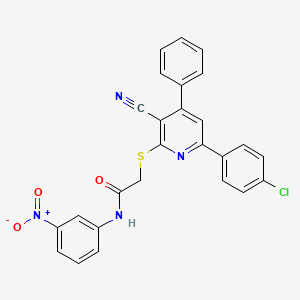
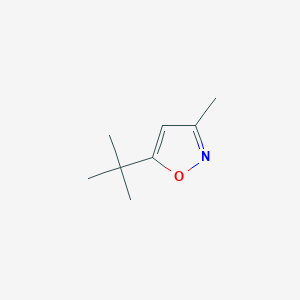
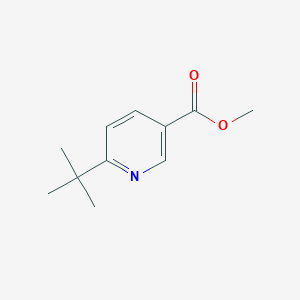
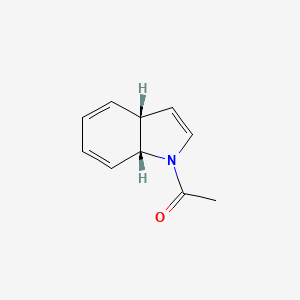
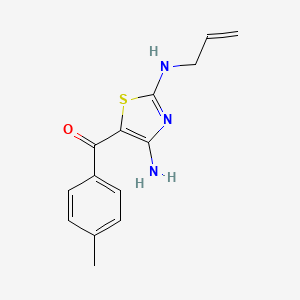
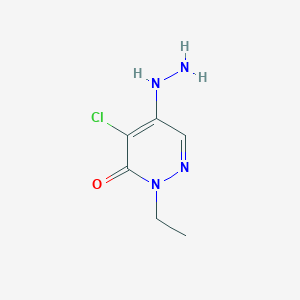
![Ethyl 3-amino-4-methylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B11770005.png)
![3-amino-N-(2-chlorophenyl)-4-(4-chlorophenyl)-6-(4-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11770009.png)
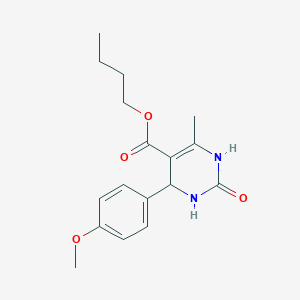

![[3-(Fluoromethyl)oxetan-3-yl]methanamine](/img/structure/B11770027.png)
![N-Methyl-N-phenethylbenzo[d][1,3]dioxol-5-amine hydrochloride](/img/structure/B11770033.png)
